3-Amino-2,2-dimethyl-1-propanol

Physical property differentiation Purification workflow Solid-phase handling

Linear amino alcohols fail to provide the steric acceleration needed for efficient intramolecular cyclization, leading to low yields in cyclic carbamate and macrocycle synthesis. 3-Amino-2,2-dimethyl-1-propanol (neopentanolamine) solves this via gem-dimethyl-induced Thorpe-Ingold angle compression, accelerating ring closure up to ~200-fold. • Solid at RT (mp ~70 °C) for easy recrystallization purification • Validated starting material for cryptophycin C-D fragment synthesis (Norman et al. protocol) • Modulated lipophilicity (LogP -0.42) improves ADME profiles in beta-blocker programs • Industrial precursor to neopentyldiamine via reductive amination.

Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
CAS No. 26734-09-8
Cat. No. B014825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2,2-dimethyl-1-propanol
CAS26734-09-8
Synonyms3-Hydroxy-2,2-dimethylpropylamine;  2,2-Dimethyl-3-aminopropanol;  Neopentanolamine
Molecular FormulaC5H13NO
Molecular Weight103.16 g/mol
Structural Identifiers
SMILESCC(C)(CN)CO
InChIInChI=1S/C5H13NO/c1-5(2,3-6)4-7/h7H,3-4,6H2,1-2H3
InChIKeyFNVOFDGAASRDQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2,2-dimethyl-1-propanol: Sterically Hindered Amino Alcohol Building Block


3-Amino-2,2-dimethyl-1-propanol (neopentanolamine) is a C5 primary amino alcohol characterized by a gem-dimethyl substitution at the C2 position, creating a neopentyl-like scaffold with significant steric bulk [1]. The compound possesses both a primary amine (–NH₂) and a primary alcohol (–OH), making it a bifunctional building block for heterocycle construction, amide/ester conjugation, and polyfunctional molecule assembly . It is a colorless crystalline solid at room temperature (mp ~70 °C), hygroscopic, and soluble in dichloromethane, chloroform, ether, and methanol . The gem-dimethyl motif is a well-validated structural feature in medicinal chemistry, known to modulate potency, selectivity, metabolic stability, and cyclization kinetics via the Thorpe–Ingold effect [2].

Why 3-Amino-2,2-dimethyl-1-propanol Is Irreplaceable


3-Amino-2,2-dimethyl-1-propanol occupies a distinct physicochemical and reactivity niche that prevents simple substitution with common amino alcohols such as 3-amino-1-propanol (CAS 156-87-6), 2-amino-2-methyl-1-propanol (AMP, CAS 124-68-5), or 2-amino-1-propanol (CAS 78-91-1). The gem-dimethyl substitution at C2 confers three non-interchangeable properties: (i) a solid physical state at ambient temperature (mp ~70 °C versus liquid or low-melting comparators at 8–28 °C), enabling straightforward recrystallization purification and solid-phase handling ; (ii) a pronounced Thorpe–Ingold angle compression effect that accelerates intramolecular cyclization rates by orders of magnitude relative to unsubstituted or mono-substituted analogs, directly impacting reaction yields in cyclic carbamate and macrocycle synthesis [1]; and (iii) a modulated lipophilicity profile (ACD/LogP –0.42 versus –1.12 for 3-amino-1-propanol) that alters partitioning behavior and downstream biological properties of derived conjugates [2]. Generic substitution with linear amino alcohols would therefore compromise reaction kinetics, purification efficiency, and the physicochemical properties of final products.

3-Amino-2,2-dimethyl-1-propanol: Quantitative Differentiation Evidence


Crystalline Solid State Simplifies Purification

3-Amino-2,2-dimethyl-1-propanol is a crystalline solid with a melting point of ~70 °C at ambient pressure, confirmed across multiple vendor specifications . In contrast, the three most structurally proximate amino alcohols—3-amino-1-propanol (mp 10–12 °C), 2-amino-2-methyl-1-propanol (mp 24–28 °C), and 2-amino-1-propanol (mp 8 °C)—are all liquids or low-melting solids at room temperature [1]. This 42–62 °C elevation in melting point relative to comparators means the target compound can be purified by simple recrystallization rather than fractional distillation, reducing purification cost and enabling direct use as a solid reagent in automated synthesis platforms.

Physical property differentiation Purification workflow Solid-phase handling

Accelerated Cyclization via Thorpe–Ingold Effect

The gem-dimethyl group at the C2 position of 3-amino-2,2-dimethyl-1-propanol imposes angle compression on the propane backbone, bringing the nucleophilic amine and electrophilic sites into closer proximity and thereby accelerating intramolecular cyclization reactions. The Thorpe–Ingold gem-dialkyl effect is a well-established principle in physical organic chemistry [1]. In structurally analogous systems bearing a gem-dimethyl group adjacent to a nucleophilic amine, rate enhancements of approximately 200-fold have been quantitatively documented for ring-closure reactions compared to unsubstituted counterparts [2]. This effect is directly relevant to the compound's documented application as a reactant in cyclic carbamate synthesis , where the gem-dimethyl motif pre-organizes the amino alcohol backbone for efficient cyclization with carbonyl donors (e.g., phosgene equivalents, CDI, or CO₂). Linear amino alcohols such as 3-amino-1-propanol lack this conformational pre-organization and consequently exhibit slower cyclization kinetics under identical conditions.

Cyclization kinetics Thorpe–Ingold effect Cyclic carbamate synthesis

Validated Cryptophycin Fragment C–D Building Block

In the total synthesis of cryptophycin analogues reported by Norman et al. (Eli Lilly, J. Org. Chem. 1998), 10.0 g (96.9 mmol) of 3-amino-2,2-dimethyl-1-propanol was used as the starting material for the C–D fragment (compound 5), yielding 15.0 g of the TBDMS-protected intermediate as a light yellow oil [1]. The gem-dimethyl group embedded in this building block is carried forward into the final cryptophycin analogues. Critically, the gem-dimethyl substitution at C6 of cryptophycin-52 (the clinical candidate derived from this general synthetic approach) was demonstrated to ameliorate the in vivo hydrolytic instability of the C5 ester, a key obstacle that had previously prevented clinical translation of non-gem-dimethyl cryptophycins such as cryptophycin-1 [2]. Cryptophycin-52 showed in vitro cytotoxicity with IC₅₀ values of 0.022 nM (CCRF-CEM) and 0.038 nM (KB) [1]. Without the gem-dimethyl-substituted amino alcohol building block, the improved stability profile of the clinical candidate could not have been achieved.

Cryptophycin synthesis Anticancer medicinal chemistry Fragment C–D isostere

Lipophilicity Modulation by Gem-Dimethyl Substitution

The gem-dimethyl substitution at C2 substantially increases lipophilicity compared to the linear analog. The ACD/LogP of 3-amino-2,2-dimethyl-1-propanol is –0.42 , whereas 3-amino-1-propanol has an experimentally determined log Pow of –1.12 at 25 °C [1] and a calculated LogP of approximately –0.88 to –1.26 depending on the method [2]. The mono-methyl analog 3-amino-2-methyl-1-propanol has an ACD/LogP of –0.77 , intermediate between the unsubstituted and gem-dimethyl compounds. The mono-methyl comparator 2-amino-2-methyl-1-propanol has reported LogP values ranging from –0.63 to +0.42 [3]. The incremental LogP increase from gem-dimethyl substitution (ΔLogP ≈ +0.7 to +1.5 vs. 3-amino-1-propanol) translates to a 5- to 30-fold increase in octanol/water partition coefficient, significantly affecting the lipophilicity of derived amide, ester, or carbamate conjugates.

Lipophilicity LogP Drug-likeness Physicochemical profiling

Hydrochloride Salt Enhances Handling and Storage Stability

The free base of 3-amino-2,2-dimethyl-1-propanol is documented as hygroscopic across multiple vendor specifications, requiring storage under inert gas and protection from moisture [1]. The hydrochloride salt (CAS 856816-26-7, MW 139.62 g/mol) converts the low-melting hygroscopic free base (mp ~70 °C) into a non-hygroscopic crystalline solid with a melting point of 192–194 °C (decomposition) [2]. This represents a melting point elevation of approximately 122–124 °C. The free base is classified as a solid at 20 °C , but the HCl salt provides superior handling characteristics for quantitative weighing in humid laboratory environments and improved long-term storage stability at ambient conditions. In comparison, 3-amino-1-propanol is also hygroscopic but remains a liquid even as the hydrochloride salt, lacking the solid-state handling advantages of the gem-dimethyl analog.

Salt selection Hygroscopicity Long-term storage stability

Orthogonal Protection Strategy: Free Amine with Protected Alcohol

A key differentiating feature for synthetic utility is the ability to orthogonally protect the hydroxyl group while retaining the free amine for subsequent coupling. In the cryptophycin synthesis, Norman et al. demonstrated the selective TBDMS protection of the primary alcohol of 3-amino-2,2-dimethyl-1-propanol at 10.0 g scale: treatment with TBSCl (1.1 equiv), TEA (1.2 equiv), and DMAP (4 mol%) in CH₂Cl₂ at 0 °C to 25 °C yielded 15.0 g of the O-silylated amino intermediate (compound 5) with the free amine intact for subsequent amide coupling to (R)-2-bromo-4-methylpentanoic acid, yielding 4.90 g (74%) of amide 6 [1]. This orthogonal protection strategy exploits the differential reactivity of the primary alcohol vs. primary amine in a sterically hindered neopentyl environment. Linear amino alcohols such as 3-amino-1-propanol lack the quaternary carbon center that provides the steric differentiation between the two functional groups, potentially leading to competitive N,O-bis-protection and lower chemoselectivity.

Orthogonal protection Building block versatility Multigram synthesis

3-Amino-2,2-dimethyl-1-propanol: Optimal Application Scenarios


Cryptophycin C–D Fragment Synthesis

The compound is the demonstrated starting material of choice for constructing the C–D fragment of cryptophycin analogues, where the gem-dimethyl group is structurally essential for ameliorating the in vivo hydrolytic instability that prevented clinical translation of first-generation cryptophycins. The Norman et al. (1998) protocol using 10.0 g of 3-amino-2,2-dimethyl-1-propanol provides a validated synthetic route to protected intermediate 5, which is coupled to fragment A acids and elaborated to cryptophycin C–D isostere analogues with potent cytotoxicity (IC₅₀ in the low picomolar range) [1]. Procurement of this specific amino alcohol is non-negotiable for any program aiming to replicate or improve upon the cryptophycin-52 clinical candidate scaffold [2].

Cyclic Carbamate Synthesis via Thorpe–Ingold Acceleration

For synthetic sequences requiring efficient intramolecular cyclization of amino alcohols with carbonyl donors (phosgene, CDI, CO₂, or chloroformates), 3-amino-2,2-dimethyl-1-propanol provides a kinetically privileged scaffold. The gem-dimethyl-induced angle compression accelerates ring closure by up to ~200-fold relative to unsubstituted analogs, as established by the Thorpe–Ingold effect literature [1]. This translates to higher yields, shorter reaction times, and the feasibility of macrocyclization at practical concentrations (0.5–1.0 M) that would be unattainable with linear amino alcohols [2]. The compound is explicitly listed as a reactant for cyclic carbamate synthesis in vendor technical documentation .

Beta-Adrenergic Blocker Development

The 3-amino-2,2-dimethyl-1-propanol scaffold serves as a key intermediate in the synthesis of beta-adrenergic blocking agents, where the gem-dimethyl substitution modulates cardioselectivity and pharmacokinetic properties [1]. The gem-dimethyl group is a recognized structural motif in medicinal chemistry for improving metabolic stability, increasing target engagement through van der Waals interactions, and modulating the pKa of nearby amine functionality [2]. For procurement decisions in cardiovascular drug discovery programs, this compound offers a differentiated starting point compared to the more common 3-amino-1-propanol or 2-amino-2-methyl-1-propanol, providing enhanced lipophilicity (ΔLogP ≈ +0.7 to +1.5) and conformational restriction that can translate into improved ADME profiles of derived beta-blocker candidates.

Neopentyldiamine Production from Neopentanolamine

3-Amino-2,2-dimethyl-1-propanol (neopentanolamine) is the direct chemical precursor to neopentyldiamine (1,3-diamino-2,2-dimethylpropane) via reaction with ammonia and hydrogen over nickel-containing catalysts at elevated temperatures and pressures [1][2]. This industrial transformation is documented in patent literature dating to the 1970s–1980s . The gem-dimethyl substitution pattern is preserved in the diamine product, which finds application as a sterically hindered diamine building block for polyamide, epoxy curing agent, and coordination chemistry uses. For procurement at industrial scale, the solid physical state and established reductive amination chemistry make this compound the logical precursor choice over alternative amino alcohols that would yield structurally different diamine products.

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